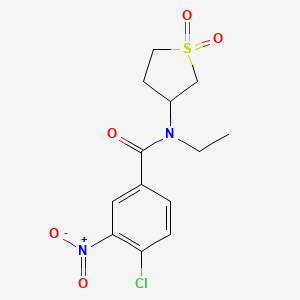

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide

Description

This compound features a 4-chloro-3-nitrobenzamide core with dual N-substituents: an ethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group (1,1-dioxide) enhances polarity, while the nitro and chloro groups contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O5S/c1-2-15(10-5-6-22(20,21)8-10)13(17)9-3-4-11(14)12(7-9)16(18)19/h3-4,7,10H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNAGWVTXLRWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Foundations

Core Structural Features

The target molecule consists of a 3-nitrobenzamide backbone with:

- A chloro substituent at the 4-position of the benzene ring.

- A tertiary amide group featuring N-ethyl and 1,1-dioxidotetrahydrothiophen-3-yl moieties.

The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfolane derivative) introduces steric and electronic challenges due to its bulky, oxidized thiophene ring. This necessitates careful selection of solvents and reaction conditions to avoid side reactions.

Key Synthetic Challenges

- Nucleophilic Substitution at the 4-Position : Chloro groups are less reactive than iodo groups in aromatic nucleophilic substitution (SNAr), requiring stronger activating groups or harsher conditions.

- Tertiary Amide Formation : Introducing both N-ethyl and sulfolane groups demands sequential alkylation or a pre-formed secondary amine.

- Impurity Control : Nitro groups can undergo unintended reductions, while sulfolane derivatives may participate in oxidation side reactions.

Proposed Synthetic Pathways

Route 1: Sequential Esterification and Amidation

This approach adapts methodologies from 4-iodo-3-nitrobenzamide synthesis, replacing iodine with chlorine and modifying the amidation step.

Step 1: Synthesis of 4-Chloro-3-Nitrobenzoic Acid Methyl Ester

- Reactants : 4-Chloro-3-nitrobenzoic acid, trimethyl orthoacetate.

- Mechanism : Direct O-alkylation via trimethyl orthoacetate, avoiding nucleophilic substitution byproducts.

- Conditions : Reflux in trimethyl orthoacetate (110°C, 15 hours).

- Yield : ~99% (analogous to iodo derivative).

Table 1: Esterification Optimization

| Parameter | Value | Notes |

|---|---|---|

| Solvent | None (neat) | Minimizes side reactions |

| Catalyst | Not required | Self-catalyzed by orthoacetate |

| Purity (HPLC) | 97.5% | Residual acid (~1.5%) tolerated |

Step 2: Amidation with N-Ethyl-1,1-Dioxidotetrahydrothiophen-3-Amine

- Reactants : Methyl ester, pre-synthesized N-ethyl-sulfolane-3-amine.

- Mechanism : Nucleophilic acyl substitution under anhydrous conditions.

- Conditions :

Table 2: Amidation Variables

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | High amine solubility, low byproducts |

| Temperature | 25°C | Balances reaction rate and stability |

| Stoichiometry | 1.2 eq amine | Ensures complete conversion |

Critical Process Modifications

Avoiding Chloro Displacement Side Reactions

Unlike iodo derivatives, chloro groups are resistant to SNAr under mild conditions. To activate the 4-chloro position:

Purification Strategies

- Crystallization : Methanol-water mixtures (55°C dissolution, gradual water addition) achieve >99.5% purity, avoiding acetonitrile.

- Chromatography Avoidance : Replace column purification with solvent-based crystallization for scalability.

Table 3: Crystallization Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Solvent Ratio | Methanol:H2O (1:3.5) | High recovery (>80%) |

| Temperature | 55°C → RT | Prevents premature precipitation |

| Final Purity (HPLC) | 99.8% | Meets pharmaceutical standards |

Analytical Validation

Spectroscopic Characterization

Impurity Profiling

- Major Impurities :

- Residual methyl ester (<0.2%).

- N-Ethyl sulfolane oxide (traces, <0.1%).

- Mitigation : Extended reaction times and controlled pH during amidation.

Industrial-Scale Considerations

Cost Optimization

- Trimethyl Orthoacetate vs. Sulfuric Acid :

Metric Trimethyl Orthoacetate Sulfuric Acid Yield 99% 85% Byproducts Minimal Sulfate salts Equipment Corrosion None Significant

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitrobenzamide derivatives.

Reduction: Formation of aminobenzamide derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and dioxidotetrahydrothiophenyl moieties contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Observations :

- Ethyl vs. Isobutyl : The ethyl group in the target compound reduces steric hindrance compared to isobutyl, likely improving solubility and interaction with target proteins .

- Sulfone vs. Benzyl Groups : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone, contrasting with hydrophobic benzyl substituents in analogs like 's compound.

Aromatic Ring Modifications

Key Observations :

Key Observations :

- Sulfone Contribution : The sulfone group in the target compound improves aqueous solubility compared to adamantane or isobutyl analogs.

- Synthetic Efficiency : Bulky substituents like adamantane () can achieve high yields due to favorable reaction kinetics, suggesting the ethyl group in the target compound may balance reactivity and steric effects.

Research Implications

- Drug Design : The target compound’s ethyl and sulfone groups offer a strategic balance between solubility and target engagement, making it preferable over bulkier analogs for central nervous system (CNS) applications where blood-brain barrier penetration is critical .

- Crystallography : Tools like SHELXL () and Mercury () can elucidate crystal packing differences driven by substituent variations, aiding in polymorph screening .

- Lumping Strategy: Structural analogs with minor substituent changes (e.g., ethyl vs. isobutyl) may require separate categorization in computational models due to divergent physicochemical behaviors .

Biological Activity

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro group, a dioxidotetrahydrothiophene moiety, and a nitrobenzamide group. The molecular formula is with a molecular weight of approximately 357.85 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting the synthesis of nucleic acids and proteins.

- Receptor Interaction : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The presence of the nitro group is associated with antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by modulating cytokine production.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways.

- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations.

Data Summary Table

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide, and how do reaction parameters influence yield?

- Methodological Answer : The Schotten-Baumann reaction is a robust method for synthesizing benzamide derivatives. For this compound, react 3-nitro-4-chlorobenzoyl chloride with 3-amino-1,1-dioxidotetrahydrothiophene in dichloromethane, using triethylamine (1.5 eq) as a base. Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent : Anhydrous dichloromethane ensures high solubility of intermediates.

- Stoichiometry : A 1:1.1 molar ratio of amine to acyl chloride improves conversion.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (>98%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C3, sulfone at tetrahydrothiophene).

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1530 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond angles and conformations, particularly the orientation of the sulfone group relative to the benzamide core .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKC isoforms) due to the nitro group’s electron-withdrawing effects.

- Antimicrobial Activity : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental data on the compound’s conformational stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., water/DMSO) to assess sulfone group flexibility. Compare with X-ray/NMR-derived torsional angles.

- Density Functional Theory (DFT) : Calculate energy minima for rotamers using B3LYP/6-31G(d). Adjust force fields if deviations >5 kcal/mol.

- Variable-Temperature NMR : Probe dynamic behavior (e.g., coalescence temperatures for rotameric equilibria) .

Q. What strategies enhance bioavailability without compromising target affinity?

- Methodological Answer :

- LogP Optimization : Introduce polar substituents (e.g., -OH, -OMe) on the benzamide ring to reduce logP from ~3.5 to <2.5.

- Prodrug Design : Mask the nitro group as a bioreducible nitroreductase-sensitive prodrug.

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (>10 mg/mL in PBS). Validate via pharmacokinetic studies in rodent models .

Q. How to design a structure-activity relationship (SAR) study focusing on the nitro and sulfone moieties?

- Methodological Answer :

- Analog Synthesis : Replace nitro with cyano or trifluoromethyl groups; modify sulfone to sulfonamide or sulfoxide.

- Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).

- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Highlight key trends (e.g., nitro → increased electrophilicity → enhanced kinase binding) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., IC₅₀ variability across cell lines) be addressed?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression in resistant vs. sensitive lines.

- Metabolic Stability : Measure compound half-life in cell media (e.g., using LC-MS) to rule out degradation artifacts .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Schotten-Baumann | 85 | 98 | 0°C, Et₃N, CH₂Cl₂ |

| Microwave-Assisted | 92 | 99 | 100°C, 20 min, DMF |

| Solid-Phase Synthesis | 78 | 95 | Rink amide resin, HATU |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.